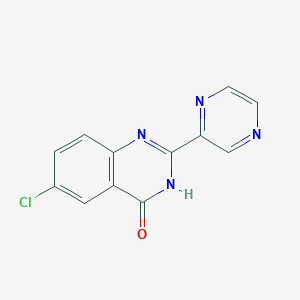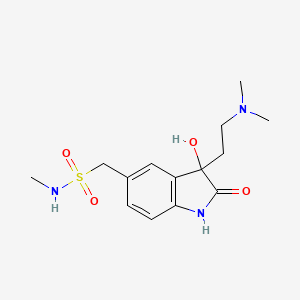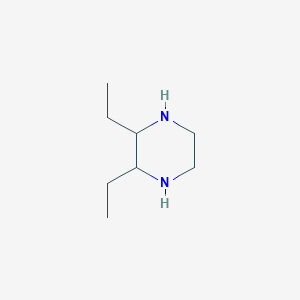
2,3-Diethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethylpiperazine: is a heterocyclic organic compound that belongs to the piperazine family It is characterized by a six-membered ring containing two nitrogen atoms at opposite positions, with ethyl groups attached to the second and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylpiperazine can be achieved through several methods:
-
Cyclization of 1,2-Diamine Derivatives: : This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can be deprotected to yield this compound .
-
Intermolecular Cycloaddition: : Another method involves the intermolecular cycloaddition of alkynes bearing amino groups. This reaction can be catalyzed by various catalysts to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cyclodeamination of ethylenediamine or diethylenetriamine. The process can be optimized using superacid catalysts such as sulfate on zirconium dioxide or zeolite-based catalytic systems, achieving high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethylpiperazine undergoes several types of chemical reactions, including:
-
Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: DBU, sodium hydroxide.
Catalysts: Superacid catalysts, zeolite-based catalytic systems.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2,3-Diethylpiperazine has several scientific research applications:
-
Pharmaceuticals: : It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential therapeutic effects.
-
Agrochemicals: : This compound is utilized in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
-
Materials Science: : this compound is employed in the synthesis of materials with specific properties, such as polymers and resins, which have applications in various industries .
Mecanismo De Acción
The mechanism of action of 2,3-Diethylpiperazine involves its interaction with molecular targets and pathways within biological systems. It can act as an agonist or antagonist at various receptors, leading to specific physiological effects. For example, it may interact with neurotransmitter receptors, influencing neural activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
2,3-Diethylpiperazine can be compared with other similar compounds, such as:
2,3-Dimethylpiperazine: This compound has methyl groups instead of ethyl groups, leading to differences in its chemical properties and applications.
2,5-Dimethylpiperazine:
2-Ethyl-3-methylpiperazine: This compound has one ethyl and one methyl group, resulting in unique properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2,3-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-8(4-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3 |
Clave InChI |
FOCWTZQPHKNTMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(NCCN1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
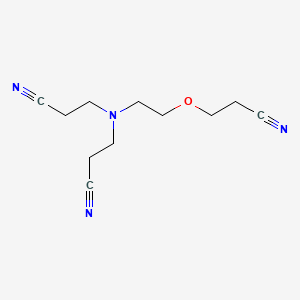
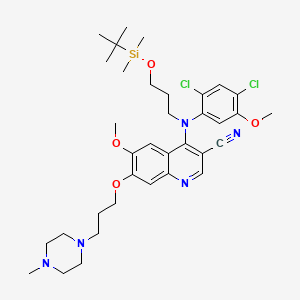
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)

![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
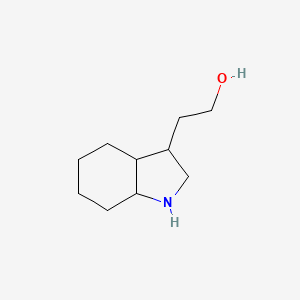
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
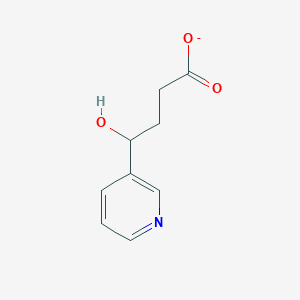
![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
